Einecs 278-586-4

Aqueous solubility Corrosion inhibitor formulation Coolant additive

EINECS 278-586-4 (CAS 76995-02-3) is a 1:1 coordination compound comprising benzothiazole-2(3H)-thione (2-mercaptobenzothiazole, MBT) and 2,2',2''-nitrilotris[ethanol] (triethanolamine, TEA), with the molecular formula C₁₃H₂₀N₂O₃S₂ and a molecular weight of 316.4 g/mol. The compound is classified as a water-soluble salt of 2-mercaptobenzothiazole, wherein the triethanolamine acts as a counter-cation to the benzothiazole-2-thiolate anion, enhancing aqueous compatibility relative to the parent MBT heterocycle.

Molecular Formula C13H20N2O3S2
Molecular Weight 316.4 g/mol
CAS No. 76995-02-3
Cat. No. B12691757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 278-586-4
CAS76995-02-3
Molecular FormulaC13H20N2O3S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=S)S2.C(CO)N(CCO)CCO
InChIInChI=1S/C7H5NS2.C6H15NO3/c9-7-8-5-3-1-2-4-6(5)10-7;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,8,9);8-10H,1-6H2
InChIKeyQQAAXUSDJLLEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

76995-02-3 (EINECS 278-586-4): Chemical Identity and Baseline Characteristics of the MBT-Triethanolamine Salt


EINECS 278-586-4 (CAS 76995-02-3) is a 1:1 coordination compound comprising benzothiazole-2(3H)-thione (2-mercaptobenzothiazole, MBT) and 2,2',2''-nitrilotris[ethanol] (triethanolamine, TEA), with the molecular formula C₁₃H₂₀N₂O₃S₂ and a molecular weight of 316.4 g/mol [1]. The compound is classified as a water-soluble salt of 2-mercaptobenzothiazole, wherein the triethanolamine acts as a counter-cation to the benzothiazole-2-thiolate anion, enhancing aqueous compatibility relative to the parent MBT heterocycle [2]. Its structure has been confirmed by single-crystal X-ray diffraction, revealing extensive O–H⋯N and O–H⋯S hydrogen bonding between the tris(2-hydroxyethyl)ammonium cations and benzothiazole-2-thiolate anions [3]. Industrially, it functions as a corrosion inhibitor, antifreeze additive, and rubber vulcanization accelerator, consistent with the established utility of both its constituent moieties [4].

Why Unsubstituted or Alternative Salts of 2-Mercaptobenzothiazole Cannot Replace 76995-02-3 in Specific Formulations


Generic substitution is precluded by three physicochemical factors. First, the parent 2-mercaptobenzothiazole (CAS 149-30-4) is practically insoluble in water (<0.1 g/100 mL at 19 °C), severely limiting its utility in aqueous cooling systems, metalworking fluids, and antifreeze formulations without prior conversion to a soluble salt [1]. While the sodium salt (CAS 2492-26-4) offers high aqueous solubility (≥10 g/100 mL at 20 °C) and is widely used, it introduces a strongly alkaline pH and potential for calcium salt precipitation in hard water, which can compromise long-term system stability [2]. The triethanolamine salt (76995-02-3) provides a buffered, less alkaline alternative with the added benefit of the triethanolamine moiety contributing independent corrosion-inhibiting and pH-buffering properties, creating a dual-action system [3]. Second, MBT is a well-documented skin sensitizer, and the choice of counter-ion can modulate the compound's toxicological profile; the triethanolammonium form may offer a favorable sensitization profile compared to the free thiol or sodium salt [4]. Third, alternative amine salts—such as those with triethylamine (CAS 65605-48-3) or diethylamine (CAS 38456-45-0)—lack the hydroxyl-rich hydrogen-bonding network of the triethanolamine salt, which has been crystallographically demonstrated to stabilize the solid-state structure and may affect dissolution kinetics and shelf-life [5].

Quantitative Differentiation Guide for 76995-02-3 (EINECS 278-586-4) Relative to Closest Analogs


Aqueous Solubility: Triethanolamine Salt vs. Parent MBT vs. Sodium MBT

The target triethanolamine salt (76995-02-3) is explicitly classified as a 'water-soluble salt' of 2-mercaptobenzothiazole in patent literature, functionally distinct from parent MBT which is practically insoluble (<0.1 g/100 mL at 19 °C) [1]. While sodium MBT provides high solubility (≥10 g/100 mL at 20 °C), the triethanolamine salt avoids introducing sodium ions that can form problematic calcium precipitates in hard water systems [2]. The precise aqueous solubility of the pure triethanolamine salt has not been reported in the open literature; however, its structural characterization confirms extensive hydrogen bonding between the triethanolammonium cation and benzothiazole-2-thiolate anion, which likely mediates its dissolution behavior [3].

Aqueous solubility Corrosion inhibitor formulation Coolant additive

Stabilization Against White Precipitate Formation: Triethanolamine Salt vs. Other Water-Soluble MBT Salts

Japanese Patent JPS6056971A specifically addresses the problem of white precipitate formation in aqueous solutions of water-soluble 2-mercaptobenzothiazole salts, including sodium, potassium, ammonium, and triethanolamine salts [1]. The invention teaches that adding 2-mercaptoethanol at 0.1–50.0 wt% (preferably 0.5–10.0 wt%) stabilizes these solutions [1]. The triethanolamine salt is explicitly cited among the preferred embodiments, and its inherent buffering capacity from the tertiary amine may provide inherent stabilization beyond that of simpler alkali metal salts [2]. Quantitative shelf-life data comparing the triethanolamine salt to sodium MBT under identical stressed conditions are not publicly available; however, the patent's inclusion of the triethanolamine salt as a co-equal embodiment with sodium and potassium variants indicates industrial recognition of its functional equivalence in stabilized aqueous systems [1].

Stability Antifreeze Industrial water treatment

Hydrogen-Bonding Network: Triethanolamine Salt vs. Triethylamine and Diethylamine MBT Salts

The single-crystal X-ray structure of tris(2-hydroxyethyl)ammonium 1,3-benzothiazole-2-thiolate (the target compound) reveals a three-dimensional hydrogen-bonding network wherein each triethanolammonium cation donates O–H⋯N and O–H⋯S hydrogen bonds to the benzothiazole-2-thiolate anion, with additional weak C–H⋯O interactions between adjacent cations [1]. The triethylamine MBT salt (CAS 65605-48-3), lacking hydroxyl groups, cannot participate in O–H⋯X hydrogen bonding, resulting in a fundamentally different solid-state packing motif . The diethylamine salt (CAS 38456-45-0), with only one N–H donor and no hydroxyl groups, has a hydrogen bond donor count of 2 compared to 4 for the target compound [2]. These structural differences may translate into distinct dissolution rates, hygroscopicity, and mechanical properties of the bulk solid material [1].

Crystal structure Hydrogen bonding Solid-state stability

Skin Sensitization Risk Profile: Triethanolamine Salt vs. Free MBT and Sodium MBT

2-Mercaptobenzothiazole (MBT) is classified as a known skin sensitizer and is the most common cause of shoe allergy and a leading cause of glove contact dermatitis, which has driven its replacement in some metalworking fluid formulations [1]. Triethanolamine (TEA), by contrast, has not been shown to be a sensitizer at concentrations above 5%, though it can cause irritant contact dermatitis [2]. While specific sensitization data for the MBT-TEA salt (76995-02-3) are not available in the open literature, the salt form sequesters the free thiol group of MBT as the thiolate anion, potentially reducing the bioavailable concentration of the sensitizing species relative to equivalent formulations using free MBT [1]. This toxicological differentiation is inferential and should not be construed as definitive evidence of reduced sensitization risk without confirmatory patch-testing data.

Toxicology Skin sensitization Occupational safety

Dual-Action Corrosion Inhibition: Combined MBT and Triethanolamine Functionality in a Single Stoichiometric Salt

The triethanolamine salt 76995-02-3 delivers both the copper-specific corrosion inhibition of the benzothiazole-2-thiolate anion and the ferrous metal protection of triethanolamine in a single stoichiometric compound [1]. In early inhibited antifreeze/coolant (AF&C) formulations, triethanolamine phosphate (TEP) and sodium mercaptobenzothiazole were added as separate components to achieve combined aluminum/iron and copper protection, respectively [2]. The pre-formed MBT-TEA salt simplifies formulation by providing both active species in a fixed 1:1 molar ratio, eliminating the need for separate addition and pH adjustment of the individual components. Quantitative corrosion inhibition data comparing the pre-formed salt to equivalent mixtures of free MBT + TEA are not publicly available; the practical advantage lies in formulation simplification and batch-to-batch consistency [2].

Corrosion inhibition Ferrous metals Copper passivation

Optimal Research and Industrial Application Scenarios for 76995-02-3 (EINECS 278-586-4)


Aqueous Corrosion Inhibitor Formulations for Multi-Metal Cooling Systems

In engine coolants and industrial cooling water systems that contact both ferrous metals (steel, cast iron) and copper alloys (brass, copper radiators), the pre-formed MBT-TEA salt delivers simultaneous protection against both metal classes from a single additive. The triethanolamine moiety provides ferrous metal corrosion inhibition through pH buffering and film formation, while the benzothiazole-2-thiolate anion specifically passivates copper surfaces by forming a chemisorbed protective layer [1]. The water-soluble nature of the salt (as classified in JPS6056971A) ensures homogeneous distribution in the aqueous coolant matrix without the dispersion challenges associated with the water-insoluble parent MBT [2]. Formulators should verify compatibility with hard water cations (Ca²⁺, Mg²⁺) and consider the 2-mercaptoethanol stabilization protocol described in patent JPS6056971A for long-term shelf-life [2].

Simplified Metalworking Fluid Concentrates with Built-In Dual Inhibitor Function

Metalworking fluid (MWF) manufacturers can utilize the MBT-TEA salt as a single-component replacement for the traditional two-component addition of sodium MBT plus free triethanolamine. This simplifies concentrate formulation, reduces the number of raw material weighing steps, and ensures a consistent MBT:TEA ratio that is independent of operator variability. The triethanolamine component also serves as an emulsifier and pH adjuster, further consolidating the multifunctional role of this single compound [1]. Given the documented skin sensitization concerns associated with free MBT in MWF applications, the thiolate form of the salt may offer an improved occupational health profile, though site-specific exposure assessments are recommended [2].

Research on Supramolecular Architecture of Thiolate-Amine Salts

The crystallographically characterized hydrogen-bonding network of tris(2-hydroxyethyl)ammonium 1,3-benzothiazole-2-thiolate provides a well-defined model system for studying the relationship between counter-ion hydrogen-bonding capacity and solid-state properties of thiolate salts [1]. Researchers investigating dissolution kinetics, hygroscopicity, or mechanical properties of pharmaceutical or agrochemical thiolate salts can use this compound as a representative member of the hydroxyl-rich ammonium salt class, with the triethylamine (CAS 65605-48-3) and diethylamine (CAS 38456-45-0) analogs serving as hydrogen-bond-poor comparators [2]. The compound can be synthesized via reflux of benzothiazole and triethanolamine in ethyl acetate, with single crystals obtainable by slow diffusion of diethyl ether [1].

Antifreeze Coolant Stabilization with Reduced Sodium Content

In antifreeze formulations where sodium ion content must be minimized—either to reduce hard-water scaling potential or to meet low-conductivity specifications for electric vehicle thermal management systems—the triethanolamine salt of MBT provides an alternative to sodium MBT as the copper corrosion inhibitor component [1]. The organic triethanolammonium cation replaces the sodium counter-ion, eliminating the contribution of MBT addition to the total sodium load of the formulation. Early coolant standards (e.g., BS 3150:1959 Type A) already utilized triethanolamine-based inhibitor packages with sodium MBT, demonstrating the industrial precedent for TEA-MBT combinations in coolant technology [2].

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